molecular formula C9H18ClNO2 B6160105 3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride CAS No. 175844-63-0

3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride

Cat. No.: B6160105
CAS No.: 175844-63-0
M. Wt: 207.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride involves several key steps. The starting material is typically a cyclobutane derivative, which undergoes a series of reactions including amination, alkylation, and acidification to yield the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in inhibiting MDM2, a protein involved in cancer cell proliferation.

    Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit MDM2.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by binding to the MDM2 protein, thereby preventing it from interacting with the tumor suppressor protein p53. This inhibition leads to the activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the p53-MDM2 interaction and downstream signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride
  • Other MDM2 inhibitors : Compounds with similar structures that also target the MDM2-p53 interaction.

Uniqueness

3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride is unique due to its specific stereochemistry and high affinity for the MDM2 protein. This specificity enhances its potential as a therapeutic agent with fewer off-target effects compared to other MDM2 inhibitors.

Properties

CAS No.

175844-63-0

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.